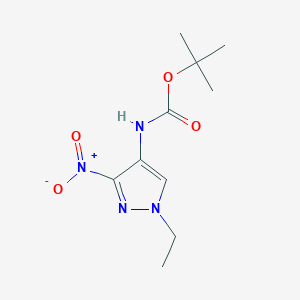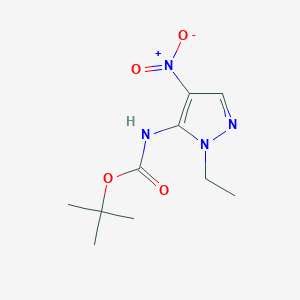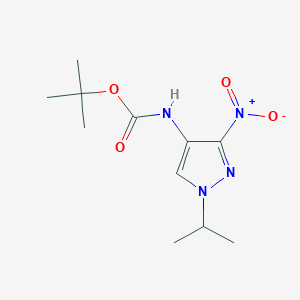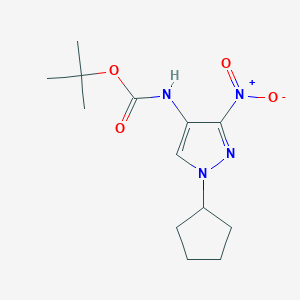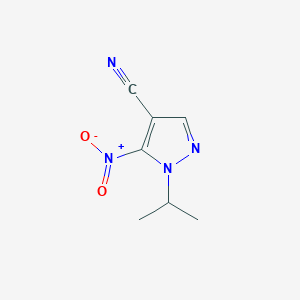
1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile is a chemical compound belonging to the pyrazole family, characterized by its nitro group and isopropyl substituent. Pyrazoles are heterocyclic aromatic organic compounds, known for their diverse biological and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile can be synthesized through various synthetic routes, including:
Cyclocondensation reactions: These involve the reaction of appropriate precursors such as isopropyl hydrazine, nitro compounds, and carbonitrile derivatives under controlled conditions.
Nucleophilic substitution reactions: These reactions typically involve the substitution of a leaving group with a nitro group in the presence of a suitable nucleophile.
Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale chemical reactors, where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce more oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group, leading to the formation of different aminopyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the nitro group or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and various alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives and other oxidized forms.
Reduction: Aminopyrazole derivatives.
Substitution: Various substituted pyrazoles.
Applications De Recherche Scientifique
1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, often interacting with enzymes and receptors to modulate biological processes.
Comparaison Avec Des Composés Similaires
1-Isopropyl-5-nitro-1H-pyrazole-4-carbonitrile is compared with other similar compounds, such as:
1-Isopropyl-1H-pyrazole-4-carbonitrile: Lacks the nitro group, resulting in different chemical and biological properties.
5-Nitro-1H-pyrazole-4-carbonitrile: Does not have the isopropyl group, leading to variations in reactivity and biological activity.
Propriétés
IUPAC Name |
5-nitro-1-propan-2-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-5(2)10-7(11(12)13)6(3-8)4-9-10/h4-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUJYKSGZAHPFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


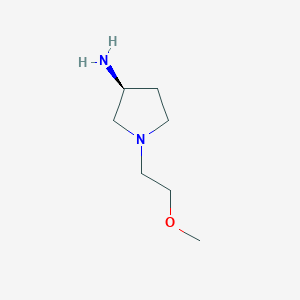

![4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3252396.png)
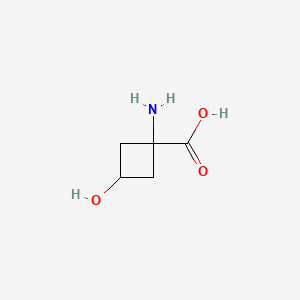
![3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3252403.png)
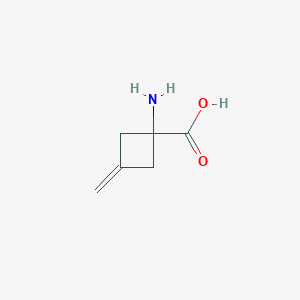
![(1R)-2,2'-Bis(methoxymethoxy)-[1,1'-binaphthalene]-3-carboxaldehyde](/img/structure/B3252413.png)
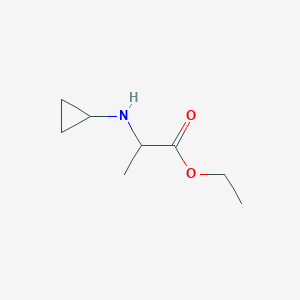
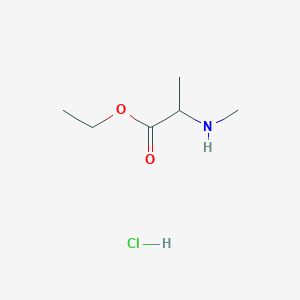
![2-(Benzo[d]thiazol-2-yl)-4-methylphenol](/img/structure/B3252430.png)
